molecular formula C18H19NO5 B2413174 2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate CAS No. 1210783-36-0

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate

Cat. No. B2413174
CAS RN: 1210783-36-0
M. Wt: 329.352
InChI Key: NYVPNUBQGJEKHB-UHFFFAOYSA-N
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Description

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate, also known as MOB-2, is a compound that has recently gained attention in the field of scientific research. This compound has shown potential in various applications, including drug development and biological research.

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) focused on the synthesis and characterization of new zinc phthalocyanine derivatives, which showed high singlet oxygen quantum yield, making them useful for photodynamic therapy applications. These compounds exhibit good fluorescence properties and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms, suggesting their potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Packing and Molecular Structure

Research by Khan et al. (2014) explored the crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones derived from methoxy substituted phenylacetic and phenylpropanoic acids. The study revealed differences in molecular packing arrangements between methoxybenzyl- and methoxyphenylethyl-1,3,4-oxadiazol-2(3H)-thiones, influencing their solid-state properties and potential applications in materials science (Khan, Ibrar, & Simpson, 2014).

Unnatural Amino Acid Development

Nowick et al. (2000) developed an unnatural amino acid that mimics a tripeptide β-strand and forms β-sheet-like hydrogen-bonded dimers. This compound, which incorporates methoxybenzyl components, has implications for the design of novel peptides and proteins with customized structures and functions (Nowick, Chung, Maitra, Maitra, Stigers, & Sun, 2000).

Corrosion Inhibition

Negm et al. (2010) evaluated the corrosion inhibition efficiency of cationic Schiff base surfactants, including methoxybenzyl components, for carbon steel in hydrochloric acid. These compounds demonstrated significant corrosion inhibition, suggesting their utility in industrial applications to extend the life of metal structures (Negm, Elkholy, Zahran, & Tawfik, 2010).

Oligodeoxyribonucleotide Synthesis

Mishra and Misra (1986) reported on the use of the 3-methoxy-4-phenoxybenzoyl group for amino protection in the synthesis of oligodeoxyribonucleotides. This method offers advantages in terms of stability and efficiency, contributing to the field of genetic research and biotechnology (Mishra & Misra, 1986).

properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-22-15-7-3-5-13(9-15)11-19-17(20)12-24-18(21)14-6-4-8-16(10-14)23-2/h3-10H,11-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVPNUBQGJEKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate

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